8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of reductive amination, where the benzylpiperazine is reacted with an appropriate aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-throughput screening and parallel synthesis can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
Scientific Research Applications
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonylphenyl group may enhance the compound’s binding affinity and selectivity for these targets. The purine core can also play a role in the compound’s overall biological activity by interacting with enzymes involved in purine metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in structure due to the presence of the benzylpiperazine moiety.
N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide: Shares the sulfonylphenyl group and benzylpiperazine moiety.
Uniqueness
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione is unique due to its combination of a purine core with both benzylpiperazine and sulfonylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H26N6O4S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C25H26N6O4S/c1-2-12-31-24(32)21-23(28-25(31)33)27-22(26-21)19-8-10-20(11-9-19)36(34,35)30-15-13-29(14-16-30)17-18-6-4-3-5-7-18/h3-11H,2,12-17H2,1H3 |
InChI Key |
BZHKYRCAJIBFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NC(=NC2=NC1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.